Avotaciclib sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1983984-04-8 |

|---|---|

Molecular Formula |

C13H13N7O5S |

Molecular Weight |

379.35 g/mol |

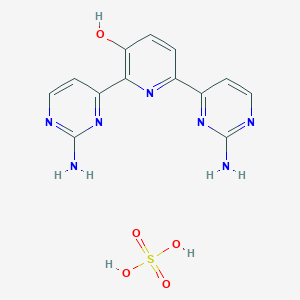

IUPAC Name |

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;sulfuric acid |

InChI |

InChI=1S/C13H11N7O.H2O4S/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;1-5(2,3)4/h1-6,21H,(H2,14,16,19)(H2,15,17,20);(H2,1,2,3,4) |

InChI Key |

SOYPPDFOEBVLDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Avotaciclib Sulfate: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (formerly BEY1107) is an orally bioavailable, small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) currently under investigation as a potential anti-cancer agent. Developed by BeyondBio Inc., Avotaciclib has shown promise in preclinical studies and is advancing through early-phase clinical trials for various malignancies, including pancreatic cancer, colorectal cancer, and glioblastoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Avotaciclib sulfate, intended for professionals in the field of drug development and oncology research.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Avotaciclib is a potent and selective inhibitor of CDK1, a key regulator of the G2/M transition and mitotic entry. By inhibiting CDK1, Avotaciclib induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1] This targeted approach offers the potential for a more favorable therapeutic window compared to traditional cytotoxic chemotherapies.

Discovery and Preclinical Development

While a specific discovery paper detailing the initial screening and lead optimization of Avotaciclib is not publicly available, its development by BeyondBio Inc. points to a targeted drug discovery program focused on CDK1 inhibition.

Mechanism of Action

Avotaciclib selectively targets and inhibits the kinase activity of CDK1.[1] This inhibition prevents the phosphorylation of key substrates required for the G2/M phase transition and entry into mitosis. Consequently, cancer cells are arrested in the G2 phase of the cell cycle and subsequently undergo programmed cell death (apoptosis).[1]

Beyond its primary effect on CDK1, Avotaciclib has also been shown to inhibit the AKT signaling pathway. This pathway is crucial for cancer cell proliferation, survival, and resistance to chemotherapy. By downregulating this pathway, Avotaciclib may exert a multi-faceted anti-tumor effect and potentially overcome mechanisms of drug resistance.[1]

dot

Caption: A high-level proposed synthetic workflow for the Avotaciclib core structure.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary to BeyondBio Inc. However, for researchers interested in the synthesis of similar pyridinyl-pyrimidine compounds, the following general procedures are provided as a reference.

General Procedure for Suzuki Coupling to form a Pyridinyl-Pyrimidine Linkage:

-

To a degassed solution of a halogenated pyridine or pyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding boronic acid or ester (1.1-1.5 eq).

-

A palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq) are added.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

General Procedure for the Formation of the Aminopyrimidine Ring:

-

A β-ketoester or a related dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

-

Guanidine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium ethoxide or potassium carbonate, 1.1-2.0 eq) are added to the solution.

-

The reaction mixture is heated to reflux for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to neutral with a dilute acid.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the aminopyrimidine product.

Conclusion

This compound is a promising CDK1 inhibitor with a clear mechanism of action and demonstrated in vitro activity against cancer cell lines. Its progression into early-phase clinical trials for multiple cancer indications highlights its potential as a novel therapeutic agent. Further preclinical and clinical data will be crucial in fully elucidating its therapeutic efficacy and safety profile. The development of a scalable and efficient synthesis will be critical for its future clinical and commercial success.

References

BEY1107 (Avotaciclib): A Technical Whitepaper on its Cyclin-Dependent Kinase 1 (CDK1) Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BEY1107, also known as Avotaciclib, is an orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a critical regulator of the cell cycle, and its inhibition presents a promising therapeutic strategy in oncology.[5] BEY1107 has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][4] It is currently under investigation in clinical trials for the treatment of pancreatic cancer.[5] This technical guide provides a comprehensive overview of the available data on BEY1107's CDK1 inhibitory activity, including its effects on cancer cells and its mechanism of action. Due to the limited availability of public data, this document focuses on cellular activity and provides generalized protocols for the types of experiments cited.

Introduction to BEY1107 and its Target: CDK1

Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 homolog (CDC2), is a serine/threonine kinase that plays a pivotal role in regulating the eukaryotic cell cycle, particularly the G2/M transition and entry into mitosis.[2] The activity of CDK1 is tightly controlled by its association with regulatory subunits called cyclins, primarily cyclin B. Dysregulation of CDK1 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Therefore, targeting CDK1 with small molecule inhibitors like BEY1107 is a rational approach for cancer therapy.[5]

BEY1107 (Avotaciclib) is identified as a potent and selective CDK1 inhibitor.[2] Its therapeutic potential is being explored in solid tumors, notably pancreatic and lung cancer.[1]

Quantitative Data on BEY1107 Activity

While BEY1107 is described as a potent CDK1 inhibitor, specific biochemical data such as IC50 or Ki values from enzymatic assays are not publicly available at the time of this report. The available quantitative data comes from cell-based assays that measure the compound's effect on cell viability.

Table 1: EC50 Values of BEY1107 in Radiotherapy-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | EC50 (µM) |

| H1437R | 0.918 |

| H1568R | 0.580 |

| H1703R | 0.735 |

| H1869R | 0.662 |

Data sourced from a study by Zhang L, et al., where cells were treated with BEY1107 for 48 hours.

Mechanism of Action and Signaling Pathway

BEY1107 exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK1.[1][2][4] This inhibition disrupts the normal progression of the cell cycle, leading to a blockage at the G2/M phase.[2] By preventing entry into mitosis, BEY1107 can trigger apoptotic cell death in cancer cells.

The simplified signaling pathway illustrating the role of CDK1 and the inhibitory action of BEY1107 is depicted below.

Experimental Protocols

Detailed experimental protocols for the studies conducted with BEY1107 are not fully available in the public domain. However, based on the nature of the reported experiments, the following are generalized methodologies that are likely to have been employed.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Cancer cells (e.g., H1437R, H1568R, H1703R, H1869R) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: BEY1107 is serially diluted to a range of concentrations (e.g., 0-64 µM) in cell culture medium and added to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The EC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

-

Cell Treatment: Cells are cultured in appropriate vessels and treated with BEY1107 at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent DNA intercalator that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added.

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V fluorescence is typically detected in the green channel (e.g., FITC), and PI fluorescence in the red channel.

-

Data Interpretation: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Clinical Development

BEY1107 (Avotaciclib) is being investigated in a Phase I/II clinical trial (NCT03579836) for patients with locally advanced or metastatic pancreatic cancer, both as a monotherapy and in combination with gemcitabine. The primary objectives of this study are to assess the maximum tolerated dose (MTD), safety, and efficacy of BEY1107.

Conclusion

BEY1107 is a promising orally active CDK1 inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in cancer cell lines. While the publicly available quantitative data on its direct enzymatic inhibition of CDK1 and its selectivity profile are limited, the existing cellular data and its progression into clinical trials underscore its potential as a novel cancer therapeutic. Further research and publication of detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic window and potential applications of BEY1107 in oncology.

References

The Role of Avotaciclib in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (formerly BEY1107) is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] By targeting the primary driver of the G2/M phase transition, Avotaciclib induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for oncology research and development. This technical guide provides an in-depth overview of the mechanism of action of Avotaciclib, supported by preclinical data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Avotaciclib and its Target: CDK1

Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly the transition from G2 to mitosis (M phase).[2] The activity of CDK1 is tightly regulated by its association with Cyclin B1. The CDK1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF), phosphorylates a multitude of substrate proteins that are essential for mitotic entry, including the condensation of chromosomes, the breakdown of the nuclear envelope, and the formation of the mitotic spindle.[3]

In many cancers, the regulation of CDK1 is aberrant, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK1 activity presents a rational therapeutic strategy. Avotaciclib is a potent and selective small molecule inhibitor that targets the ATP-binding pocket of CDK1, thereby preventing the phosphorylation of its substrates and halting cell cycle progression.[1] Preclinical studies have demonstrated that Avotaciclib can inhibit the proliferation of various cancer cell lines and induce apoptosis.[2]

Mechanism of Action: G2/M Cell Cycle Arrest

The primary mechanism by which Avotaciclib exerts its anti-cancer effects is through the induction of G2/M cell cycle arrest. By inhibiting CDK1, Avotaciclib prevents the phosphorylation of key proteins required for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle, preventing them from dividing and proliferating.[4]

Signaling Pathway of CDK1 Inhibition by Avotaciclib

Caption: CDK1/Cyclin B1 activation and inhibition by Avotaciclib.

Quantitative Data on Avotaciclib's Activity

Preclinical studies have provided quantitative data on the efficacy of Avotaciclib in inhibiting cancer cell growth.

Table 1: In Vitro Cell Viability after Avotaciclib Treatment

| Cell Line (Non-Small Cell Lung Cancer) | EC50 (µM) |

| H1437R | 0.918 |

| H1568R | 0.580 |

| H1703R | 0.735 |

| H1869R | 0.662 |

| Data from MedChemExpress product information, citing Zhang L, et al. (2024).[2] |

While specific quantitative data on the percentage of cells in each phase of the cell cycle following single-agent Avotaciclib treatment is not yet widely published, the known mechanism of CDK1 inhibition strongly supports a G2/M arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Avotaciclib in cell cycle arrest and apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Avotaciclib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., H1437R, H1568R, H1703R, H1869R)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Avotaciclib (BEY1107)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of Avotaciclib in complete growth medium at concentrations ranging from 0.1 to 64 µM.

-

Remove the medium from the wells and add 100 µL of the Avotaciclib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability versus the log of the Avotaciclib concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to determine the distribution of cells in the different phases of the cell cycle after treatment with Avotaciclib.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Avotaciclib (BEY1107)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Avotaciclib for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in 500 µL of PBS.

-

Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

-

Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of CDK1 Pathway Proteins

This protocol is used to assess the levels of key proteins in the CDK1 signaling pathway, such as Cyclin B1 and phosphorylated CDK1, following treatment with Avotaciclib.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Avotaciclib (BEY1107)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-Cyclin B1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with Avotaciclib as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

Visualizing Experimental Workflows

Experimental Workflow for Investigating Avotaciclib's Effect on Cell Cycle

Caption: Workflow for assessing Avotaciclib's impact on cancer cells.

Conclusion

Avotaciclib is a targeted inhibitor of CDK1 that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells. The preclinical data, though still emerging, supports its mechanism of action and highlights its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of Avotaciclib. As more quantitative data from ongoing and future studies becomes available, a more comprehensive understanding of Avotaciclib's role in oncology will be established.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

Avotaciclib Sulfate: A Technical Guide on its Potential as an Antineoplastic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avotaciclib (also known as BEY1107) is an investigational, orally bioavailable small molecule with potential as an antineoplastic agent. It functions as a potent inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of cell cycle progression. By targeting CDK1, avotaciclib aims to induce cell cycle arrest and apoptosis, thereby inhibiting the proliferation of tumor cells. Preclinical studies have demonstrated its activity in various cancer cell lines, including those resistant to standard therapies. Avotaciclib is currently under evaluation in multiple clinical trials to determine its safety and efficacy in treating a range of solid tumors. This document provides a comprehensive technical overview of the current state of knowledge regarding avotaciclib sulfate, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.

Mechanism of Action: Targeting the Cell Cycle Engine

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell division cycle. Their activity is dependent on binding to regulatory protein subunits called cyclins. While several CDK inhibitors have focused on the CDK4/6 complex, which governs the G1-S phase transition, avotaciclib specifically targets CDK1.

CDK1, in complex with its partner Cyclin B, is the master regulator of the G2/M transition, orchestrating the complex series of events required for a cell to enter mitosis. In many tumor cells, CDK1 is frequently overexpressed, making it a compelling target for anticancer therapy. Upon administration, avotaciclib binds to and inhibits the kinase activity of CDK1. This action is hypothesized to prevent the phosphorylation of key substrates necessary for mitotic entry, leading to cell cycle arrest at the G2/M checkpoint and subsequent programmed cell death (apoptosis).

Caption: Avotaciclib inhibits the active CDK1/Cyclin B complex, blocking mitosis.

Preclinical Data

Preclinical research has provided the foundational evidence for avotaciclib's potential as an antineoplastic agent. In vitro studies have been conducted to determine its cytotoxic and cytostatic effects across different cancer cell types.

In Vitro Efficacy

A key study investigated the effect of avotaciclib on non-small cell lung cancer (NSCLC) cell lines that had developed resistance to radiotherapy. Avotaciclib demonstrated the ability to inhibit cell viability and promote apoptosis in these resistant cell lines. The half-maximal effective concentration (EC50) values from this research are summarized below.

| Cell Line (Radiotherapy-Resistant NSCLC) | EC50 (µM) |

| H1437R | 0.918 |

| H1568R | 0.580 |

| H1703R | 0.735 |

| H1869R | 0.662 |

| Data from a study on radiotherapy-resistant NSCLC cells treated for 48 hours. |

Furthermore, other preclinical investigations have utilized avotaciclib as a specific CDK1 inhibitor to probe cellular mechanisms, such as in studies of paclitaxel-resistant ovarian cancer cells, demonstrating its utility as a research tool and its potential to overcome chemotherapy resistance.

Clinical Development

Avotaciclib has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in humans. These studies are critical for defining its therapeutic window and identifying patient populations most likely to benefit.

| NCT Number | Phase | Condition(s) | Status (as of late 2024) |

| NCT03579836 | Phase 1 | Pancreatic Cancer | Investigational |

| NCT05093907 | Phase 1/2 | Metastatic Colorectal Cancer | Investigational |

| NCT05769660 | Not specified | Glioblastoma Multiforme | Investigational |

| Publicly available information on clinical trials is subject to change. Professionals should consult clinical trial registries for the most current information. |

Detailed results and quantitative data from these trials are not yet widely available in peer-reviewed literature and will be disseminated upon trial completion and analysis.

Experimental Protocols

The following sections detail standardized methodologies for key experiments used in the preclinical evaluation of CDK inhibitors like avotaciclib.

In Vitro Cell Viability (MTT Assay)

This protocol is used to assess the dose-dependent effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Analysis: Absorbance values are normalized to untreated controls to determine the percentage of cell viability. EC50 values are calculated using non-linear regression analysis.

Caption: A standard workflow for determining compound cytotoxicity in vitro.

Western Blotting for Phospho-Protein Analysis

This protocol is essential for confirming the mechanism of action of a kinase inhibitor by measuring the phosphorylation status of its target and downstream substrates.

Methodology:

-

Sample Preparation: Treat cultured cells with avotaciclib at various concentrations and time points. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Gel Electrophoresis: Denature protein samples in loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., Bovine Serum Albumin (BSA) in TBST is preferred for phospho-antibodies to reduce background) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a CDK1 substrate. In parallel, a separate blot should be run and incubated with an antibody for the total (pan) form of the protein to serve as a loading control.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the specific effect of the inhibitor.

Caption: Protocol for detecting changes in protein phosphorylation via immunoblot.

In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of an orally administered agent like avotaciclib in an immunodeficient mouse model bearing human tumor xenografts.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (cell line-derived xenograft) or fragments of a patient's tumor (patient-derived xenograft, PDX) into the flank of the mice.

-

Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in an appropriate vehicle for oral administration. Treat the mice according to the planned schedule (e.g., daily oral gavage at a specific mg/kg dose). The control group receives the vehicle only.

-

Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a defined endpoint size, or for a predetermined duration. Efficacy is measured by comparing the tumor growth inhibition (TGI) between the treated and control groups.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement in vivo.

Caption: A typical workflow for assessing in vivo antitumor efficacy.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach focused on the inhibition of CDK1, a critical regulator of mitosis. Its potential lies in its distinct mechanism compared to the more broadly developed CDK4/6 inhibitors, offering a possible new strategy for cancers dependent on this pathway or for overcoming resistance to other therapies. Preclinical data have been promising, demonstrating cytotoxic activity in cancer cells. The ongoing clinical trials are paramount and will provide the necessary safety and efficacy data to determine the future role of avotaciclib in oncology. Future research should focus on identifying predictive biomarkers to select patients who would most benefit from CDK1 inhibition and exploring rational combination strategies with other anticancer agents.

The Role of Cyclin-Dependent Kinase Inhibition in Pancreatic Cancer: A Technical Overview of Avotaciclib and CDK4/6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate in the single digits. The aggressive nature of PDAC is, in part, driven by the dysregulation of the cell cycle, a fundamental process that governs cell proliferation. A hallmark of PDAC is the frequent inactivation of the CDKN2A tumor suppressor gene, which encodes the p16INK4A protein, a negative regulator of cyclin-dependent kinases 4 and 6 (CDK4/6). This genetic alteration leads to unchecked cell cycle progression and has positioned CDKs as a prime therapeutic target. This technical guide provides an in-depth overview of early research into targeting the cell cycle in pancreatic cancer, with a specific focus on the investigational agent avotaciclib, a CDK1 inhibitor, and a comparative analysis with the more extensively studied CDK4/6 inhibitors.

The CDK4/6-Rb Axis: A Key Proliferative Driver in Pancreatic Cancer

The G1-S phase transition of the cell cycle is a critical checkpoint controlled by the interaction of D-type cyclins, CDK4/6, and the retinoblastoma (Rb) tumor suppressor protein. In normal cells, p16INK4A binds to and inhibits the cyclin D-CDK4/6 complex, keeping Rb in its active, hypophosphorylated state. Active Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression. In the majority of pancreatic cancers, the loss of p16INK4A function leads to constitutive activation of CDK4/6, subsequent hyperphosphorylation and inactivation of Rb, and the release of E2F, thereby driving uncontrolled cell proliferation.[1][2][3]

Signaling Pathway of CDK4/6 Inhibition

Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Preclinical Research on CDK4/6 Inhibitors in Pancreatic Cancer

Several CDK4/6 inhibitors, including palbociclib, ribociclib, and abemaciclib, have been evaluated in preclinical models of pancreatic cancer.[4] While these agents have demonstrated some single-agent activity, the response has been variable across different cell lines and patient-derived xenograft (PDX) models.[1][4]

In Vitro Efficacy of CDK4/6 Inhibitors in Pancreatic Cancer Cell Lines

| Compound | Cell Line | IC50 | Key Findings | Reference |

| Abemaciclib | Multiple PDAC lines | as low as 100 nM | More potent than palbociclib; induced G1 arrest, senescence, and apoptosis. | [5] |

| Palbociclib | RB-proficient PDAC models | Not specified | Inhibited colony outgrowth. | [6] |

| Palbociclib | PDAC cell lines | Not specified | Antiproliferative effects, downregulation of cell cycle genes. | [4] |

Experimental Protocols

Cell Viability and IC50 Determination (Abemaciclib) [5]

-

Cell Lines: Multiple pancreatic ductal adenocarcinoma (PDAC) cell lines with known p16 status.

-

Method: Cells were seeded in 96-well plates and treated with increasing concentrations of abemaciclib. Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Colony Formation Assay (Palbociclib) [6]

-

Cell Lines: RB-proficient and RB-null PDAC models.

-

Method: A low density of cells was seeded in 6-well plates and allowed to adhere. Cells were then treated with palbociclib or vehicle control. The medium was changed periodically with fresh drug or vehicle. After a period of 10-14 days, colonies were fixed with methanol and stained with crystal violet.

-

Data Analysis: The number of colonies containing at least 50 cells was counted. The surviving fraction was calculated as the ratio of the number of colonies in the treated group to the number of colonies in the control group.

In Vivo Xenograft Studies (Abemaciclib) [5]

-

Animal Model: Athymic female nude mice.

-

Tumor Implantation: Human PDAC cells (e.g., Mia PaCa2) were implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control arms. Abemaciclib was administered orally daily at a specified dose (e.g., 75 mg/kg). The control group received vehicle. A comparative arm with a standard-of-care chemotherapy like gemcitabine (e.g., 50 mg/kg, intraperitoneally, weekly) was also included.

-

Endpoint: Tumor volumes were measured regularly with calipers. The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated.

Clinical Evaluation of CDK4/6 Inhibitors in Pancreatic Cancer

Despite promising preclinical data, the clinical efficacy of CDK4/6 inhibitors as monotherapy in pancreatic cancer has been limited.[2] A phase II trial of abemaciclib alone or in combination with a PI3K inhibitor did not show a significant improvement in overall survival.[7] Similarly, a phase Ib study of palbociclib with nab-paclitaxel, while tolerated, did not meet its prespecified efficacy threshold.[1] These findings have spurred research into combination strategies to overcome resistance.[2][3]

Avotaciclib (BEY1107): A Novel CDK1 Inhibitor

Contrary to the focus on the G1-S checkpoint, avotaciclib (also known as BEY1107) is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[8][9][10] CDK1, in complex with cyclin B, is the master regulator of the G2-M transition and is essential for mitosis. By targeting a different phase of the cell cycle, avotaciclib represents a distinct therapeutic strategy.

The Role of CDK1 in the Cell Cycle

CDK1 is a serine/threonine kinase that, when activated by cyclin A and cyclin B, phosphorylates a multitude of substrates to orchestrate the complex events of mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation.[8] Inhibition of CDK1 is expected to cause a G2/M cell cycle arrest and induce apoptosis in rapidly dividing cancer cells.[8][11]

Signaling Pathway of CDK1 Inhibition

Caption: The CDK1 signaling pathway and the mechanism of action of Avotaciclib.

Early Research on Avotaciclib

Publicly available preclinical data on avotaciclib, particularly in pancreatic cancer, is limited. It has been described as a potent and orally active inhibitor of CDK1 that can inhibit the proliferation and induce apoptosis of tumor cells.[10][11] Some in vitro studies have been conducted in non-small cell lung cancer cell lines.

In Vitro Efficacy of Avotaciclib

| Compound | Cell Line | IC50/Concentration | Key Findings | Reference |

| Avotaciclib | Radiotherapy-resistant non-small cell lung cancer | 0-64 μM | Inhibited cell proliferation and promoted apoptosis. | [10] |

Clinical Development in Pancreatic Cancer

A clinical trial has been initiated to evaluate avotaciclib in pancreatic cancer.

| NCT Number | Title | Phase | Interventions | Status | Reference |

| NCT03579836 | Evaluation of Safety and Efficacy of BEY1107 in Monotherapy and in Combination with Gemcitabine in Patients with Pancreatic Cancer | Phase 1 | Avotaciclib (BEY1107), Gemcitabine | Not specified | [8][12] |

Comparative Rationale and Future Directions

The therapeutic strategies of targeting CDK4/6 versus CDK1 in pancreatic cancer are fundamentally different.

-

CDK4/6 Inhibition: Aims to restore the G1 checkpoint control that is lost in the majority of PDAC due to p16 inactivation. The rationale is strong, but clinical activity as a monotherapy has been modest, suggesting the presence of resistance mechanisms. Future research is focused on rational combinations, such as with MEK inhibitors or PI3K/mTOR inhibitors, to counteract compensatory signaling pathways.[3][4]

-

CDK1 Inhibition: Targets a later stage of the cell cycle, the G2/M transition, which is essential for all proliferating cells. This approach may be effective regardless of the status of the p16-Rb pathway. The potential synergy of avotaciclib with DNA-damaging agents like gemcitabine, as suggested by the ongoing clinical trial design, is a promising area of investigation.

Conclusion

Targeting the cell cycle remains a compelling strategy for the treatment of pancreatic cancer. While the initial clinical results for CDK4/6 inhibitors have been challenging, they have provided valuable insights into the biology of PDAC and the importance of combination therapies. Avotaciclib, with its distinct mechanism of action as a CDK1 inhibitor, offers a novel approach to cell cycle inhibition in this disease. The results of the ongoing phase 1 clinical trial are eagerly awaited and will be crucial in determining the potential role of avotaciclib in the therapeutic armamentarium against pancreatic cancer. Further preclinical studies are warranted to elucidate its efficacy in various PDAC subtypes and to identify potential biomarkers of response.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CDK4/6 inhibitors have potent activity in combination with pathway selective therapeutic agents in models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK4/6 Inhibitors in Pancreatobiliary Cancers: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SSAT - THE EFFICACY OF CDK 4/6 INHIBITOR, ABEMACICLIB, IN PANCREATIC CANCER CELLS [meetings.ssat.com]

- 6. Chemotherapy impacts on the cellular response to CDK4/6 inhibition: distinct mechanisms of interaction and efficacy in models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. go.drugbank.com [go.drugbank.com]

Avotaciclib Sulfate: A Technical Overview of its Pro-Apoptotic Effects in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (BEY1107), an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1), has emerged as a promising antineoplastic agent.[1][2][3][4][5] This technical guide synthesizes the current understanding of Avotaciclib sulfate's mechanism of action, focusing on its ability to induce apoptosis in tumor cells. It provides an in-depth look at the available preclinical data, experimental methodologies, and the key signaling pathways involved.

Introduction

Cyclin-Dependent Kinase 1 (CDK1) is a critical serine/threonine kinase that plays a pivotal role in regulating cell cycle progression, particularly during the G2/M phase transition.[6] In numerous malignancies, CDK1 is frequently overexpressed, contributing to uncontrolled cell division and tumor proliferation.[1][4] this compound selectively targets and inhibits CDK1, leading to cell cycle arrest and subsequent induction of apoptosis, thereby inhibiting tumor growth.[1][4] This document provides a detailed examination of the pro-apoptotic effects of Avotaciclib in various cancer models.

Mechanism of Action: CDK1 Inhibition and Apoptosis Induction

Avotaciclib functions as an ATP-competitive inhibitor of CDK1.[7] By binding to CDK1, it prevents the formation of the active CDK1/Cyclin B complex, which is essential for mitotic entry. This inhibition of CDK1 activity leads to a cascade of events culminating in programmed cell death, or apoptosis.

The pro-apoptotic role of CDK1 activation, paradoxically, can be harnessed by targeting its regulatory mechanisms in cancer therapy. In some contexts, sustained mitotic arrest induced by agents like paclitaxel can lead to CDK1 activation, which in turn phosphorylates and inactivates anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL), ultimately triggering the mitochondrial apoptotic pathway.[7] While Avotaciclib directly inhibits CDK1, its therapeutic effect is rooted in the dependency of cancer cells on this kinase for survival and proliferation. By blocking CDK1, Avotaciclib disrupts the cell cycle machinery, which can trigger apoptotic signaling.

Signaling Pathway Diagram

Caption: Mechanism of Avotaciclib-induced apoptosis via CDK1 inhibition.

Quantitative Preclinical Data

Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of Avotaciclib across various cancer cell lines. The following table summarizes the reported EC50 values for cell viability inhibition in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.

| Cell Line | Cancer Type | EC50 (µM) |

| H1437R | Non-Small Cell Lung Cancer | 0.918[2] |

| H1568R | Non-Small Cell Lung Cancer | 0.580[2] |

| H1703R | Non-Small Cell Lung Cancer | 0.735[2] |

| H1869R | Non-Small Cell Lung Cancer | 0.662[2] |

Data from Zhang L, et al. Journal of Radiation Research and Applied Sciences, 2024.[2]

Experimental Protocols

The following section details a standard methodology for assessing Avotaciclib-induced apoptosis in tumor cells.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., pancreatic, non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared in culture media to achieve the desired final concentrations.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of Avotaciclib or vehicle control (DMSO). Cells are then incubated for specific time points (e.g., 24, 48, 72 hours).

Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Following treatment with Avotaciclib, both adherent and floating cells are collected.

-

Cells are washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

-

Data Analysis:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Experimental Workflow Diagram

References

- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of BEY1107 (Avotaciclib) in Non-Small Cell Lung Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BEY1107, also known as Avotaciclib, is an orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a critical regulator of cell cycle progression, and its inhibition presents a promising therapeutic strategy for cancers characterized by uncontrolled cell division, such as non-small cell lung cancer (NSCLC).[1][2] Preclinical investigations have explored the anti-tumor activity of BEY1107 in NSCLC, particularly in the context of overcoming resistance to standard therapies like radiotherapy.

This technical guide provides a comprehensive summary of the available preclinical data on BEY1107 in lung cancer models. The information is primarily based on a key in vitro study investigating its efficacy in radiotherapy-resistant NSCLC cell lines. It is important to note that, at present, publicly accessible in vivo preclinical data for BEY1107 in lung cancer models is limited.

Core Efficacy Data

In Vitro Monotherapy in Radiotherapy-Resistant NSCLC

A pivotal study evaluated the efficacy of BEY1107 as a monotherapy in a panel of radiotherapy-resistant NSCLC cell lines. The compound demonstrated potent inhibition of cell viability, as summarized by the half-maximal effective concentration (EC50) values in the table below.

| Cell Line | EC50 (μM) |

| H1437R | 0.918 |

| H1568R | 0.580 |

| H1703R | 0.735 |

| H1869R | 0.662 |

Table 1: In vitro efficacy of BEY1107 in radiotherapy-resistant NSCLC cell lines after 48 hours of treatment. Data sourced from a 2024 study by Zhang L, et al. as cited in commercial product literature.[3]

In Vitro Combination Therapy

The same study explored the synergistic potential of BEY1107 in combination with a Checkpoint Kinase 2 (CHK2) inhibitor, PV-1019. The combination of BEY1107 and PV-1019 was reported to have a superior effect in inhibiting cell proliferation and promoting apoptosis in radiotherapy-resistant NSCLC cell lines compared to either agent alone. Quantitative data detailing the extent of this synergistic apoptosis is not publicly available at this time.

Experimental Protocols

Detailed experimental protocols from the primary study are not fully accessible in the public domain. However, based on standard methodologies, the following represents a likely approach for the key experiments cited.

Cell Viability Assay (EC50 Determination)

A probable workflow for determining the EC50 values of BEY1107 is outlined below.

References

The Pharmacokinetic Profile of Avotaciclib Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avotaciclib (formerly BPI-16350) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] By targeting CDK1, a key regulator of the cell cycle, Avotaciclib induces cell cycle arrest and apoptosis in cancer cells, positioning it as a promising therapeutic agent in oncology.[2][4] This technical guide synthesizes the current understanding of the pharmacokinetics of Avotaciclib sulfate, drawing from available clinical and preclinical data. While comprehensive details remain under investigation, this document provides a foundational overview of its absorption, distribution, and elimination characteristics, alongside its mechanism of action.

Mechanism of Action: CDK1 Inhibition

Avotaciclib's therapeutic effect stems from its inhibition of CDK1.[1][2][3][4] CDK1, in complex with cyclin B, is a pivotal kinase that governs the G2/M checkpoint and entry into mitosis.[5][6] By inhibiting CDK1, Avotaciclib prevents the phosphorylation of key substrates necessary for mitotic progression, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] This mechanism is particularly relevant in tumors with aberrant cell cycle regulation.

Signaling Pathway of CDK1 in the Cell Cycle

The following diagram illustrates the central role of the CDK1/Cyclin B complex in regulating the G2/M transition and how its inhibition by Avotaciclib can halt this process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Avotaciclib Sulfate In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] CDK1 is a key serine/threonine kinase that, in complex with its regulatory subunit Cyclin B1, plays a critical role in orchestrating the G2/M transition and entry into mitosis.[2] Dysregulation of CDK1 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention. Avotaciclib binds to and inhibits the activity of CDK1, leading to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent induction of apoptosis in cancer cells.[1][3] These application notes provide detailed protocols for in vitro experiments to characterize the activity of Avotaciclib sulfate.

Mechanism of Action: CDK1 Inhibition

This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of the CDK1/Cyclin B1 complex. This inhibition prevents the phosphorylation of downstream substrates that are essential for mitotic entry, leading to a halt in cell cycle progression at the G2/M phase.[3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.

Data Presentation

In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) | Assay Conditions |

| This compound | CDK1/Cyclin B1 | To be determined | Biochemical kinase assay |

Cellular Potency

| Cell Line | Cancer Type | EC50 (µM) | Assay Conditions |

| H1437R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.918 | 48-hour incubation, Cell Viability Assay[4] |

| H1568R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.580 | 48-hour incubation, Cell Viability Assay[4] |

| H1703R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.735 | 48-hour incubation, Cell Viability Assay[4] |

| H1869R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.662 | 48-hour incubation, Cell Viability Assay[4] |

Experimental Protocols

CDK1/Cyclin B1 In Vitro Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against the CDK1/Cyclin B1 complex. A non-radioactive, luminescence-based assay is described.

Materials:

-

This compound

-

Recombinant active CDK1/Cyclin B1 enzyme

-

CDK1 substrate (e.g., Histone H1)

-

ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 10 mM, followed by 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Setup:

-

Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Prepare a master mix of CDK1/Cyclin B1 enzyme in kinase assay buffer and add 10 µL to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Kinase Reaction:

-

Prepare a master mix of substrate and ATP in kinase assay buffer. The final concentration of ATP should be at or near the Km for CDK1.

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the amount of kinase activity.

-

Calculate the percent inhibition for each Avotaciclib concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the Avotaciclib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

96-well clear or opaque-walled cell culture plates

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock in DMSO. A typical concentration range is 0.01 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the Avotaciclib dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

-

Detection (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

-

Detection (CellTiter-Glo® Assay):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percent viability for each treatment condition relative to the vehicle control.

-

Plot the percent viability against the logarithm of the Avotaciclib concentration and determine the EC50 value.

-

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-Cyclin B1, anti-Bcl-2, anti-phospho-Bcl-2 (Ser70), anti-Bcl-xL, anti-cleaved PARP, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the protein of interest to a loading control (β-actin or GAPDH).

-

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay

This protocol uses Annexin V and propidium iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Add 1X binding buffer to each sample and analyze immediately on a flow cytometer.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Expected Outcomes

-

CDK1 Kinase Assay: this compound is expected to inhibit CDK1/Cyclin B1 activity in a dose-dependent manner, allowing for the determination of an IC50 value.

-

Cell Viability Assay: Treatment with this compound should decrease the viability of sensitive cancer cell lines, with EC50 values typically in the sub-micromolar to low micromolar range.[4]

-

Western Blot Analysis: A decrease in the phosphorylation of CDK1 at the inhibitory Tyr15 site and an increase at the activating Thr161 site may be observed, along with changes in Cyclin B1 levels.[5] Downstream, an increase in the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in cleaved PARP, a marker of apoptosis, are anticipated.[5]

-

Cell Cycle Analysis: this compound is expected to induce a significant increase in the percentage of cells in the G2/M phase of the cell cycle.

-

Apoptosis Assay: A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptotic) is expected following treatment with this compound.

References

- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell Viability Assay Using Avotaciclib Sulfate

Introduction

Avotaciclib sulfate, also known as BEY1107, is an orally active and potent inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3] CDK1 is a crucial serine/threonine kinase that plays a fundamental role in regulating cell division and progression through the cell cycle.[4] Due to the frequent overexpression of CDK1 in tumor cells, it has emerged as a significant target in cancer therapy.[4] Avotaciclib inhibits the activity of CDK1, which can lead to cell cycle arrest, apoptosis (programmed cell death), and a reduction in tumor cell proliferation.[2][4] These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell viability using a standard colorimetric assay.

Mechanism of Action: CDK1 Inhibition

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) and their regulatory cyclin partners are central to this process. The Cyclin B-CDK1 complex, in particular, is essential for the transition from the G2 phase to the M (mitosis) phase of the cell cycle. Avotaciclib exerts its anti-neoplastic activity by directly targeting and inhibiting CDK1, thereby preventing this transition and inducing cell cycle arrest.[4] This ultimately curtails the proliferation of cancer cells.

Caption: Simplified cell cycle pathway showing Avotaciclib inhibiting the active Cyclin B-CDK1 complex.

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentration (EC₅₀) values of Avotaciclib in various radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.[2] This data demonstrates the potency of Avotaciclib in inhibiting cancer cell viability.

| Cell Line | Cancer Type | EC₅₀ (μM) |

| H1437R | Non-Small Cell Lung Cancer | 0.918 |

| H1568R | Non-Small Cell Lung Cancer | 0.580 |

| H1703R | Non-Small Cell Lung Cancer | 0.735 |

| H1869R | Non-Small Cell Lung Cancer | 0.662 |

Experimental Workflow: Cell Viability Assay

The general workflow for assessing cell viability involves seeding cells, treating them with the compound of interest, adding a viability reagent, and measuring the output signal, which is proportional to the number of living cells.[5][6]

Caption: General experimental workflow for a cell viability assay using a 96-well plate format.

Detailed Experimental Protocol: MTS-Based Cell Viability Assay

This protocol details the use of an MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay to determine cell viability following treatment with this compound.

Principle of the Assay The MTS assay is a colorimetric method for assessing the number of viable cells.[7] In metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce the MTS tetrazolium compound into a soluble purple formazan product.[7] The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[5][7]

Materials and Reagents

-

Cancer cell line of interest (e.g., H1568R, SKOV3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 490 nm

-

Multichannel pipette

Step-by-Step Protocol

-

Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate). c. Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include wells with medium only for background control. e. Incubate the plate for 18-24 hours in a humidified incubator to allow cells to attach and resume growth.

-

Compound Preparation (this compound): a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. b. On the day of the experiment, perform serial dilutions of the Avotaciclib stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). c. Prepare a vehicle control containing the same percentage of DMSO as the highest drug concentration.

-

Cell Treatment: a. After the overnight incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared 2X Avotaciclib dilutions to the corresponding wells. c. Add 100 µL of the vehicle control medium to the control wells. d. Add 100 µL of fresh complete medium to the "untreated" control wells.

-

Incubation: a. Return the plate to the humidified incubator (37°C, 5% CO₂) and incubate for the desired exposure time (e.g., 48 hours).

-

MTS Reagent Addition: a. Following the treatment incubation, add 20 µL of the MTS reagent directly to each well, including controls.[5][7] b. Gently tap the plate to mix.

-

Incubation with Reagent: a. Return the plate to the incubator for 1 to 4 hours. The optimal incubation time should be determined empirically but should be consistent across all experiments. Monitor for color change.

-

Data Acquisition: a. Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis and Interpretation

-

Background Subtraction:

-

Average the absorbance values from the "medium only" wells.

-

Subtract this average background value from all other absorbance readings.

-

-

Calculate Percentage Viability:

-

Use the following formula for each Avotaciclib concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

Generate Dose-Response Curve:

-

Plot the Percentage Viability (Y-axis) against the log of the Avotaciclib concentration (X-axis).

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in graphing software (e.g., GraphPad Prism) to fit the curve and calculate the IC₅₀ value (the concentration of Avotaciclib that inhibits cell viability by 50%).

-

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High background reading | Contamination of medium or reagent; high cell debris. | Use fresh, sterile reagents. Ensure healthy cell culture. |

| Low signal in control wells | Insufficient cell number; low metabolic activity; incorrect incubation time. | Optimize cell seeding density. Increase incubation time with MTS reagent. |

| High variability between replicate wells | Uneven cell seeding; pipetting errors; edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate. |

| IC₅₀ value is not reproducible | Inconsistent incubation times; variability in cell passage number or health; DMSO concentration affects viability. | Standardize all incubation times. Use cells within a consistent passage range. Ensure the final DMSO concentration is consistent and non-toxic (<0.5%). |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cell Viability Guide | How to Measure Cell Viability [promega.kr]

- 7. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Treating Non-Small Cell Lung Cancer Cell Lines with Avotaciclib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avotaciclib (also known as BEY1107) is an orally active and potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a critical regulator of the cell cycle, particularly at the G2/M transition, and its overexpression is common in various cancers, including non-small cell lung cancer (NSCLC).[2] Inhibition of CDK1 by Avotaciclib leads to cell cycle arrest and apoptosis in tumor cells, making it a promising candidate for cancer therapy.[1][2]

These application notes provide a summary of the preclinical data on Avotaciclib in NSCLC cell lines and detailed protocols for key in vitro experiments to assess its efficacy.

Mechanism of Action

Avotaciclib specifically targets and inhibits the activity of CDK1.[2] CDK1, in complex with Cyclin B, is essential for the entry of cells into mitosis. By inhibiting CDK1, Avotaciclib prevents the G2/M transition, leading to cell cycle arrest and subsequent apoptosis.[4] This targeted action disrupts the proliferation of cancer cells.

Data Presentation

In Vitro Efficacy of Avotaciclib in Radiotherapy-Resistant NSCLC Cell Lines

Avotaciclib has demonstrated potent anti-proliferative activity in various radiotherapy-resistant NSCLC cell lines. The half-maximal effective concentration (EC50) values after 48 hours of treatment are summarized in the table below.

| Cell Line | EC50 (µM) |

| H1437R | 0.918 |

| H1568R | 0.580 |

| H1703R | 0.735 |

| H1869R | 0.662 |

| Data sourced from MedchemExpress.[1] |

Experimental Protocols

General Guidelines for Handling Avotaciclib

-

Reconstitution: Avotaciclib is soluble in DMSO.[5] For in vitro experiments, prepare a stock solution of 10 mM in DMSO. Store the stock solution at -20°C or -80°C for long-term storage.[1][3]

-

Cell Culture Treatment: When treating cells, dilute the Avotaciclib stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Avotaciclib on the viability of NSCLC cell lines.

Materials:

-

NSCLC cell lines

-

Complete culture medium

-

96-well plates

-

Avotaciclib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-